molecular formula C17H21N3O2S B12261461 N-[1-(6-methoxy-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanecarboxamide

N-[1-(6-methoxy-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanecarboxamide

Cat. No.: B12261461
M. Wt: 331.4 g/mol
InChI Key: HMWQMBJOMLSZNN-UHFFFAOYSA-N
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Description

N-[1-(6-methoxy-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanecarboxamide is a complex organic compound that features a benzothiazole ring fused with a piperidine ring and a cyclopropane carboxamide group

Properties

Molecular Formula

C17H21N3O2S

Molecular Weight

331.4 g/mol

IUPAC Name

N-[1-(6-methoxy-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanecarboxamide

InChI

InChI=1S/C17H21N3O2S/c1-22-13-6-7-14-15(9-13)23-17(19-14)20-8-2-3-12(10-20)18-16(21)11-4-5-11/h6-7,9,11-12H,2-5,8,10H2,1H3,(H,18,21)

InChI Key

HMWQMBJOMLSZNN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N3CCCC(C3)NC(=O)C4CC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(6-methoxy-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanecarboxamide typically involves multiple steps:

    Formation of the Benzothiazole Ring: This can be achieved through the condensation of 2-aminobenzenethiol with aldehydes or ketones under acidic conditions.

    Piperidine Ring Formation: The piperidine ring can be synthesized via cyclization reactions involving appropriate precursors.

    Coupling Reactions: The benzothiazole and piperidine rings are then coupled using reagents such as coupling agents or catalysts.

    Introduction of the Cyclopropane Carboxamide Group: This step involves the reaction of the intermediate compound with cyclopropanecarboxylic acid or its derivatives under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[1-(6-methoxy-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

N-[1-(6-methoxy-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(6-methoxy-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(6-methoxy-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanecarboxamide is unique due to its combination of a benzothiazole ring, a piperidine ring, and a cyclopropane carboxamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

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